molecular formula C27H28O7 B1589605 4-Methoxyphenyl 3-O-Benzyl-4,6-O-benzylidene-beta-D-glucopyranoside CAS No. 303127-81-3

4-Methoxyphenyl 3-O-Benzyl-4,6-O-benzylidene-beta-D-glucopyranoside

Cat. No. B1589605
M. Wt: 464.5 g/mol
InChI Key: JQCLKKJUWALUTI-ZRRJEQDASA-N
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Description

4-Methoxyphenyl 3-O-Benzyl-4,6-O-benzylidene-beta-D-glucopyranoside is a complex carbohydrate that has been modified with methylation and glycosylation . It is a renowned biomedical compound that has garnered attention due to its exceptional potential therapeutic applications .


Molecular Structure Analysis

The molecular formula of 4-Methoxyphenyl 3-O-Benzyl-4,6-O-benzylidene-beta-D-glucopyranoside is C27H28O7 . The InChI code for this compound is 1S/C35H31NO8/c1-39-24-16-18-25 (19-17-24)42-35-29 (36-32 (37)26-14-8-9-15-27 (26)33 (36)38)31 (40-20-22-10-4-2-5-11-22)30-28 (43-35)21-41-34 (44-30)23-12-6-3-7-13-23/h2-19,28-31,34-35H,20-21H2,1H3/t28-,29-,30-,31-,34?,35-/m1/s1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 464.51 . It is a solid at 20°C . Its melting point ranges from 204.0 to 211.0°C . The specific rotation [a]20/D is -17.0 to -24.0 deg (C=1, CHCl3) . It is almost transparent in Chloroform .

Scientific Research Applications

Chiral Ligands in Asymmetric Synthesis

One application involves the synthesis of new carbohydrate bisphosphites from phenyl 4,6-O-benzylidene-β-D-glucopyranoside derivatives, leading to chelating ligands used with rhodium(I) and platinum(II) complexes. These complexes have been tested as catalysts for the asymmetric hydroformylation of various substrates, demonstrating good regioselectivity but moderate enantioselectivity under mild conditions (Kadyrov, Heller, & Selke, 1998).

Synthesis of Glycoside Derivatives

Research on glycosylation of 4-methoxyphenyl 2,3,6-tri-O-benzoyl-β-D-glucopyranoside with various donors has shown that certain conditions favor the formation of α-linked products, indicating the influence of 4,6-O-benzylidenation on α-stereoselectivity. This is significant for synthesizing specific glycoside structures with desired configurations (Chen & Kong, 2003).

Novel Glycoside Lactone Derivatives

A novel synthesis method has been developed for 4,6-O-benzylidene-alpha-D-glucopyranoside derivatives, highlighting a unique approach to creating lactone derivatives with potential biological applications. This work showcases the flexibility of glucopyranoside modifications in organic synthesis (Zhang, Du, Liu, & Zhu, 2001).

Asymmetric Hydrogenation Catalysts

Phenyl 4,6-O-(R)-benzylidene-2,3-O-bis(diphenylphosphino)-β-D-glucopyranoside has been identified as an efficient ligand for rhodium(I)-catalyzed asymmetric hydrogenation, providing high enantiomeric excess in the production of N-acyl-(S)-α-amino acids. This illustrates the compound's utility in producing chiral molecules, crucial for pharmaceutical applications (Selke & Pracejus, 1986).

Structural Analysis and Complex Formation

The detailed structural analysis of a glycoside lactone derivative with a 2-C-unsaturated diester substituent has provided insights into the molecular conformation, essential for understanding the reactivity and interaction of such compounds with biological targets or in materials science (Zhang et al., 2001).

properties

IUPAC Name

(2R,4aR,6S,7R,8R,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O7/c1-29-20-12-14-21(15-13-20)32-27-23(28)25(30-16-18-8-4-2-5-9-18)24-22(33-27)17-31-26(34-24)19-10-6-3-7-11-19/h2-15,22-28H,16-17H2,1H3/t22-,23-,24-,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCLKKJUWALUTI-ZRRJEQDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)CO[C@H](O3)C4=CC=CC=C4)OCC5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441283
Record name M1640
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenyl 3-O-Benzyl-4,6-O-benzylidene-beta-D-glucopyranoside

CAS RN

303127-81-3
Record name 4-Methoxyphenyl 3-O-(phenylmethyl)-4,6-O-[(R)-phenylmethylene]-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303127-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name M1640
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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